1-Chlorononane: A Comprehensive Technical Guide for Synthetic Applications
1-Chlorononane: A Comprehensive Technical Guide for Synthetic Applications
Introduction: The Strategic Role of 1-Chlorononane in Modern Synthesis
In the landscape of organic synthesis, the strategic introduction of alkyl chains is a cornerstone of molecular design, pivotal to tuning lipophilicity, modulating biological activity, and constructing complex carbon skeletons. 1-Chlorononane (CAS No. 2473-01-0), a primary alkyl chloride, emerges as a versatile and economically significant building block for these transformations.[1][2] Its nine-carbon chain offers a substantial lipophilic moiety, a feature of paramount importance in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical properties of 1-chlorononane, offering field-proven insights and detailed protocols for its effective utilization in a range of synthetic contexts, from fundamental nucleophilic substitutions to sophisticated transition metal-catalyzed cross-coupling reactions.[1] The terminal chlorine atom serves as a reliable and reactive handle, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and control.[1]
Physicochemical Properties: A Foundation for Reaction Design
A thorough understanding of a reagent's physical and chemical properties is fundamental to designing robust and reproducible synthetic protocols. 1-Chlorononane is a colorless to almost colorless clear liquid with a faint, sweet odor.[2] Its key properties are summarized in the table below, providing the necessary data for solvent selection, reaction temperature control, and purification strategy development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉Cl | [3][4] |
| Molecular Weight | 162.70 g/mol | [3][4] |
| CAS Number | 2473-01-0 | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 202-204 °C (lit.) | |
| Density | 0.87 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.436 (lit.) | |
| Solubility | Insoluble in water | [2] |
| Flash Point | 166 °F (74.4 °C) |
Synthesis and Purification of 1-Chlorononane
The reliable synthesis of 1-chlorononane from its corresponding alcohol, 1-nonanol, is a critical first step for many research endeavors. Two common and effective methods are the Appel reaction and chlorination with thionyl chloride.
Method 1: The Appel Reaction
The Appel reaction provides a mild and efficient route to 1-chlorononane, proceeding with inversion of configuration if a chiral center were present.[5][6] The reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert the alcohol into the corresponding alkyl chloride.[5][6] The strong P-O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[7]
Mechanism Causality: The reaction is initiated by the activation of triphenylphosphine with carbon tetrachloride to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus center to create an alkoxyphosphonium intermediate. The chloride ion, now a potent nucleophile, subsequently displaces the triphenylphosphine oxide in an Sₙ2 fashion.[6]
Caption: The Appel Reaction workflow for synthesizing 1-chlorononane.
Experimental Protocol: Synthesis of 1-Chlorononane via the Appel Reaction
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of 1-nonanol (1.0 eq.) in anhydrous DCM dropwise.
-
Chlorination: Add carbon tetrachloride (1.5 eq.) to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add pentane to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane.
-
Purification: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-chlorononane can be further purified by fractional distillation.
Method 2: Chlorination with Thionyl Chloride
The use of thionyl chloride (SOCl₂) is a classic and highly effective method for the conversion of primary alcohols to alkyl chlorides.[8] The reaction is often performed in the presence of a base, such as pyridine, to neutralize the HCl generated as a byproduct.
Mechanism Causality: 1-nonanol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. In the absence of a base, this intermediate collapses via an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration. In the presence of pyridine, the mechanism shifts to a standard Sₙ2 pathway, resulting in inversion of configuration, as the chloride ion attacks the carbon atom.
Experimental Protocol: Synthesis of 1-Chlorononane using Thionyl Chloride
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add 1-nonanol (1.0 eq.) and a small amount of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench any unreacted thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 1-chlorononane by vacuum distillation.
Synthetic Utility of 1-Chlorononane
1-Chlorononane's utility in synthesis stems from the reactivity of the C-Cl bond, which allows it to participate in a wide array of transformations.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 1-chlorononane is a powerful method for creating a nucleophilic nonyl group, which can then be used to form new carbon-carbon bonds.[9]
Causality of Experimental Choices: The formation of nonylmagnesium chloride is more challenging compared to its bromide or iodide counterparts due to the stronger C-Cl bond.[10] Therefore, activation of the magnesium metal is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial as they stabilize the Grignard reagent and are aprotic.[9]
Caption: Formation of nonylmagnesium chloride and its subsequent reaction.
Experimental Protocol: Formation of Nonylmagnesium Chloride
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Activation: Add a small crystal of iodine to the magnesium. Gently heat the flask with a heat gun until the iodine sublimes and the color disappears, indicating activation of the magnesium surface.
-
Initiation: Add a small portion of a solution of 1-chlorononane (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining 1-chlorononane solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-chlorononane is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ion.[1]
This classic reaction is a reliable method for the preparation of asymmetrical ethers.[11][12][13] It involves the reaction of an alkoxide with 1-chlorononane.[13][14]
Experimental Protocol: Synthesis of a Nonyl Ether
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) in an anhydrous solvent such as THF or DMF. Cool the solution to 0 °C and add a strong base like sodium hydride (1.1 eq.) portion-wise. Stir until hydrogen evolution ceases.
-
Nucleophilic Attack: Add 1-chlorononane (1.0 eq.) to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated to increase the rate if necessary.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography or distillation.[12]
The reaction of 1-chlorononane with a cyanide salt, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile functional group, which is a valuable precursor for carboxylic acids, amines, and other functionalities.[15][16][17]
Experimental Protocol: Synthesis of Decanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Reagent Addition: Add 1-chlorononane (1.0 eq.) to the cyanide solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude decanenitrile by vacuum distillation.
Transition Metal-Catalyzed Cross-Coupling Reactions
While less reactive than their bromide and iodide counterparts, alkyl chlorides like 1-chlorononane can participate in various cross-coupling reactions, often requiring more specialized catalyst systems.
The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper co-catalyst.[18][19][20] The use of 1-chlorononane in this reaction is challenging but can be achieved with highly active catalyst systems.
Mechanism Causality: The catalytic cycle involves the oxidative addition of 1-chlorononane to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[20]
General Conditions:
-
Catalyst: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[20]
-
Co-catalyst: A copper(I) salt (e.g., CuI)[20]
-
Base: An amine base (e.g., triethylamine, diisopropylamine)[20]
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or acetonitrile[20]
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[21][22][23][24] The coupling of alkyl chlorides requires more active catalysts, often employing bulky, electron-rich phosphine ligands.
Mechanism Causality: The reaction is initiated by the oxidative addition of 1-chlorononane to the Pd(0) catalyst. Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center is followed by reductive elimination to give the final product.[21]
General Conditions:
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., SPhos, XPhos)
-
Boron Reagent: A boronic acid or boronic ester
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron reagent.[22]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.
The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[9][25][26][27][28] This reaction is particularly useful for coupling with Grignard reagents prepared from 1-chlorononane.
Mechanism Causality: The catalytic cycle involves oxidative addition of the organic halide to the Ni(0) or Pd(0) catalyst, transmetalation with the Grignard reagent, and reductive elimination.[25][28]
General Conditions:
-
Catalyst: Ni(dppp)Cl₂ or Pd(dppf)Cl₂ are commonly used catalyst precursors.[28]
-
Grignard Reagent: The pre-formed nonylmagnesium chloride.
-
Solvent: Typically THF or diethyl ether.[26]
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[29][30][31][32][33] Organozinc reagents are generally more reactive than organoboranes and more tolerant of functional groups than Grignard reagents.
Mechanism Causality: Similar to other cross-coupling reactions, the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination.[30]
General Conditions:
-
Catalyst: Pd(PPh₃)₄ or Ni(acac)₂ are effective catalysts.[31]
-
Organozinc Reagent: Prepared in situ from 1-chlorononane via an organolithium or Grignard reagent, followed by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Solvent: Anhydrous THF or DMF.
Safety and Handling
1-Chlorononane is an irritant to the skin, eyes, and respiratory system.[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Conclusion
1-Chlorononane is a foundational building block in organic synthesis, offering a reliable and versatile platform for the introduction of a nine-carbon alkyl chain. Its utility spans a wide range of transformations, from classical nucleophilic substitutions to modern transition metal-catalyzed cross-coupling reactions. A thorough understanding of its chemical properties and the mechanistic underpinnings of its reactions, as detailed in this guide, empowers researchers to design and execute robust and efficient synthetic strategies. The protocols and insights provided herein serve as a practical resource for scientists and drug development professionals seeking to leverage the full potential of this valuable synthetic intermediate.
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